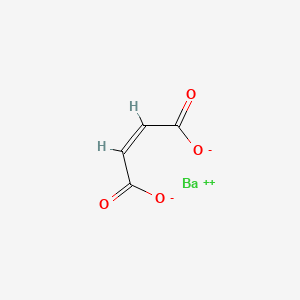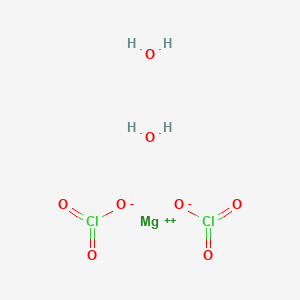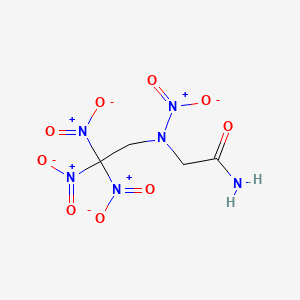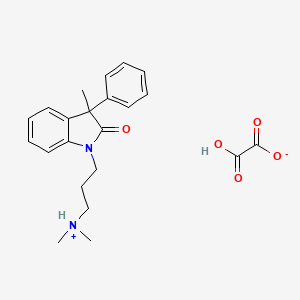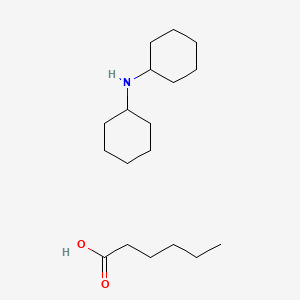
Dicyclohexylamine caproate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexylamine caproate is a chemical compound formed by the reaction of dicyclohexylamine with caproic acid. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, while caproic acid, also known as hexanoic acid, is a carboxylic acid with the chemical formula C₆H₁₂O₂. The resulting compound, this compound, is used in various industrial and scientific applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Dicyclohexylamine caproate can be synthesized through the reaction of dicyclohexylamine with caproic acid. The reaction typically involves the following steps:
Mixing: Dicyclohexylamine and caproic acid are mixed in a suitable solvent, such as ethanol or methanol.
Heating: The mixture is heated to a temperature range of 60-80°C to facilitate the reaction.
Stirring: The reaction mixture is stirred continuously to ensure complete interaction between the reactants.
Isolation: The product, this compound, is isolated by filtration or extraction, followed by purification through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control reaction conditions precisely. The use of catalysts, such as palladium or ruthenium, can enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions
Dicyclohexylamine caproate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, alcohols
Substitution: Alkylated or acylated derivatives
科学研究应用
Dicyclohexylamine caproate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its antibacterial properties and potential therapeutic applications.
作用机制
The mechanism of action of dicyclohexylamine caproate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Dicyclohexylamine caproate can be compared with other similar compounds, such as:
Cyclohexylamine: A primary amine with similar applications but different reactivity and properties.
Dicyclohexylamine: The parent compound, used in similar industrial applications but with distinct chemical behavior.
Hexanoic Acid: The carboxylic acid component, used in the synthesis of various esters and amides.
This compound stands out due to its unique combination of properties from both dicyclohexylamine and caproic acid, making it valuable in diverse applications.
属性
CAS 编号 |
13283-96-0 |
|---|---|
分子式 |
C18H35NO2 |
分子量 |
297.5 g/mol |
IUPAC 名称 |
N-cyclohexylcyclohexanamine;hexanoic acid |
InChI |
InChI=1S/C12H23N.C6H12O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6(7)8/h11-13H,1-10H2;2-5H2,1H3,(H,7,8) |
InChI 键 |
KQRMBMCJQNMEDO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


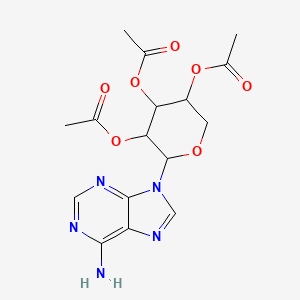
![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)

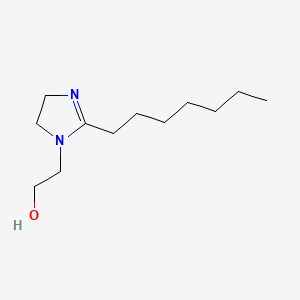
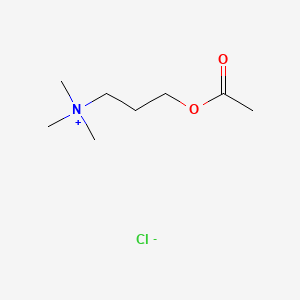
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
